![molecular formula C10H10Br4O4 B14645499 2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol) CAS No. 56466-42-3](/img/structure/B14645499.png)
2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol) is a brominated organic compound known for its flame-retardant properties. It is commonly used in various industrial applications to enhance the fire resistance of materials, particularly in the production of plastics and electronic components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol) typically involves the bromination of bisphenol A. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of bromine to bisphenol A under controlled conditions to ensure complete bromination. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different brominated derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated products.
Substitution: The bromine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of bromine atoms with other groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher brominated derivatives, while reduction can produce less brominated compounds .
Aplicaciones Científicas De Investigación
2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol) has a wide range of scientific research applications:
Chemistry: Used as a flame retardant in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Widely used in the production of flame-retardant materials for electronics, textiles, and construction
Mecanismo De Acción
The mechanism by which 2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol) exerts its effects involves the interaction with molecular targets such as proteins and enzymes. It can interfere with hormone-mediated pathways, particularly those involving estrogens and androgens. The compound’s structure allows it to mimic thyroid hormones, potentially disrupting normal hormonal activities .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabromobisphenol A (TBBPA): A widely used brominated flame retardant with similar properties and applications.
Tetrabromophthalic Anhydride: Another brominated compound used as a flame retardant in various materials.
Uniqueness
2,2’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol) is unique due to its specific molecular structure, which provides distinct flame-retardant properties and potential biological effects. Its ability to interact with hormonal pathways sets it apart from other brominated flame retardants .
Propiedades
Número CAS |
56466-42-3 |
|---|---|
Fórmula molecular |
C10H10Br4O4 |
Peso molecular |
513.80 g/mol |
Nombre IUPAC |
2-[2,3,5,6-tetrabromo-4-(2-hydroxyethoxy)phenoxy]ethanol |
InChI |
InChI=1S/C10H10Br4O4/c11-5-7(13)10(18-4-2-16)8(14)6(12)9(5)17-3-1-15/h15-16H,1-4H2 |
Clave InChI |
CEHKTFAJRRTDEB-UHFFFAOYSA-N |
SMILES canónico |
C(COC1=C(C(=C(C(=C1Br)Br)OCCO)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


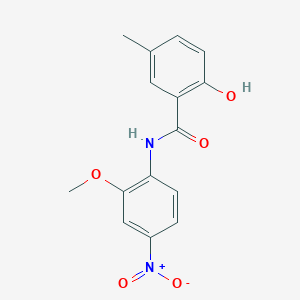
![1-[(Decanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14645426.png)
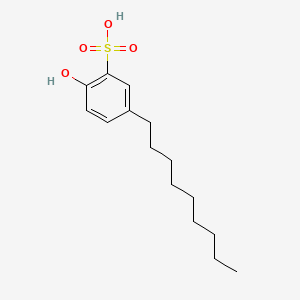
![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)


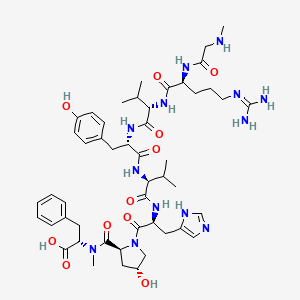
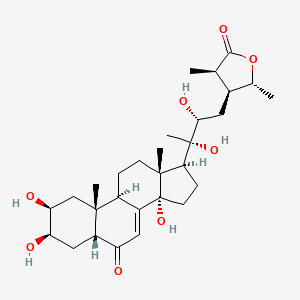
![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
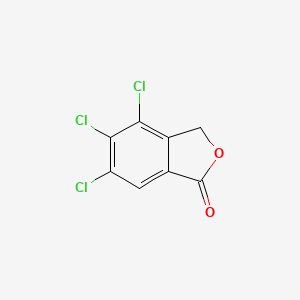
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
